

Physical and chemical properties of Lamotrigine-d3

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Compound of Interest

Compound Name: Lamotrigine-d3

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Lamotrigine-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine-d3 is the deuterated analog of Lamotrigine, an established antiepileptic and mood-stabilizing drug. The substitution of hydrogen with deuterium atoms can offer advantages in drug metabolism and pharmacokinetic studies, making **Lamotrigine-d3** a valuable tool for researchers. This technical guide provides an in-depth overview of the physical and chemical properties of **Lamotrigine-d3**, detailed experimental protocols for its characterization, and a visual representation of its metabolic pathway and mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of **Lamotrigine-d3** are summarized in the tables below. As a deuterated analog, its properties are very similar to those of the parent compound, Lamotrigine.

General and Physical Properties

Property	Value	Source
Chemical Name	6-(2,3-dichloro-4,5,6-trideuteriophenyl)-1,2,4-triazine-3,5-diamine	[1] [2]
Molecular Formula	C ₉ H ₄ D ₃ Cl ₂ N ₅	[2]
Molecular Weight	259.1 g/mol	[1] [2]
CAS Number	1132746-94-1	[1] [2]
Appearance	White to pale cream-colored powder	[3]
Melting Point	210-212 °C (Predicted)	[4]
pKa	5.7	[5]

Solubility

Solvent	Solubility	Source
Water	0.17 mg/mL at 25°C (for Lamotrigine)	[5]
0.1M HCl	4.1 mg/mL at 25°C (for Lamotrigine)	[5]
DMSO	≥ 10 mg/mL	[6]
Ethanol	~2 mg/mL	[7]
Dimethylformamide (DMF)	10 mg/mL	[1]

Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize **Lamotrigine-d3**.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of **Lamotrigine-d3**.

Materials:

- **Lamotrigine-d3** sample
- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle

Procedure:

- Ensure the **Lamotrigine-d3** sample is completely dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.
- Pack the capillary tube with the **Lamotrigine-d3** powder to a height of 2-3 mm by tapping the sealed end on a hard surface.[\[8\]](#)
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate to reach a temperature approximately 20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[\[9\]](#)
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point.
- Perform the measurement in triplicate to ensure accuracy and reproducibility.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Lamotrigine-d3** in a specific solvent.

Materials:

- **Lamotrigine-d3** sample

- Solvent of interest (e.g., water, ethanol)
- Small vials with screw caps
- Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)
- Analytical balance
- Centrifuge
- High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification

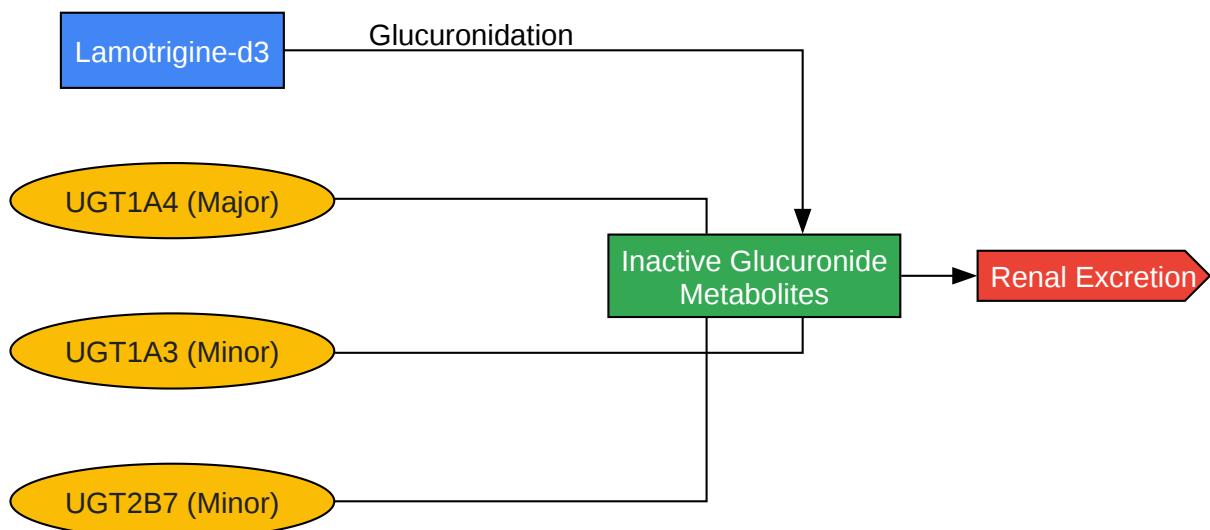
Procedure:

- Add an excess amount of **Lamotrigine-d3** to a vial containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is formed.
- Seal the vials tightly and place them in a shaking incubator set at the desired temperature.
- Agitate the vials for a sufficient period to reach equilibrium. This can be determined by taking samples at various time points (e.g., 24, 48, 72 hours) until the concentration of **Lamotrigine-d3** in the solution remains constant.[10]
- After reaching equilibrium, remove the vials and allow the undissolved solid to settle.
- Centrifuge the samples to further separate the solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of **Lamotrigine-d3** in the diluted sample using a validated HPLC or other appropriate method.
- Calculate the solubility of **Lamotrigine-d3** in the solvent, expressed in mg/mL or mol/L.

Signaling and Metabolic Pathways

Lamotrigine Metabolic Pathway

Lamotrigine is primarily metabolized in the liver through glucuronidation, a phase II metabolic reaction. The major enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs), specifically UGT1A4, with minor contributions from UGT1A3 and UGT2B7.[11][12] This process results in the formation of inactive glucuronide conjugates that are then excreted, mainly in the urine.[13]

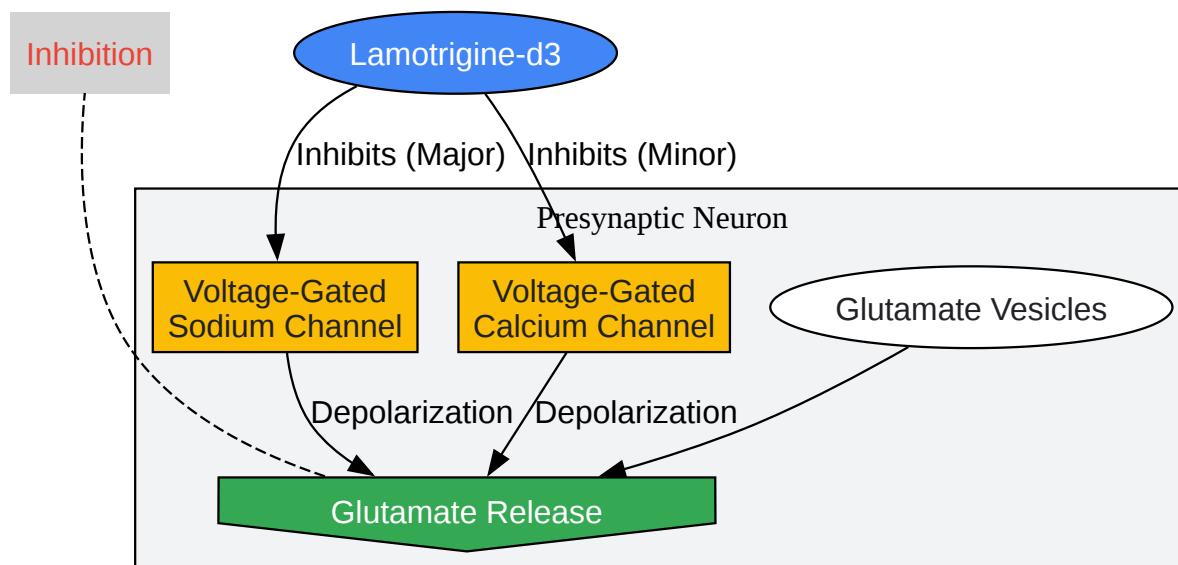


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Caption: Metabolic pathway of **Lamotrigine-d3** via glucuronidation.

Lamotrigine Mechanism of Action

The primary mechanism of action of Lamotrigine involves the inhibition of voltage-gated sodium channels.[14][15] By binding to these channels, Lamotrigine stabilizes neuronal membranes and inhibits the repetitive firing of neurons. This, in turn, reduces the release of excitatory neurotransmitters such as glutamate.[15][16] Lamotrigine also has a secondary, weaker inhibitory effect on voltage-gated calcium channels.[14]



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Caption: Mechanism of action of **Lamotrigine-d3** on neuronal channels.

Conclusion

Lamotrigine-d3 serves as a critical tool for researchers in the fields of pharmacology and drug development. Its distinct isotopic labeling allows for precise tracing and quantification in various experimental settings. This guide provides a foundational understanding of its core properties and the methodologies for its characterization, empowering scientists to effectively utilize this compound in their research endeavors.

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